molecular formula C8H8BNO4 B1530519 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol CAS No. 1335095-07-2

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Cat. No.: B1530519
CAS No.: 1335095-07-2
M. Wt: 192.97 g/mol
InChI Key: KSLYOAYMEHCMIH-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) is a bicyclic organoboron compound of significant interest in medicinal and catalytic research. This compound is characterized by a benzene ring fused to a six-membered oxaborinine ring, with a hydroxyl group at position 1 and an electron-withdrawing nitro substituent at position 7 . Its core structure combines the unique reactivity of boron with the electronic properties of the nitro group, enhancing its stability and modulating its reactivity for various applications . The primary research value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules. It has been investigated as a boron delivery agent in Boron Neutron Capture Therapy (BNCT) for cancer treatment, leveraging its ability to selectively target tumor cells . Furthermore, its antimicrobial and antifungal properties make it a candidate for developing new therapeutic agents . The mechanism of action is dual-faceted: the boron atom can form reversible covalent bonds with diols and other nucleophiles in biological targets, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The benzoxaborinine scaffold is also featured in patent research for developing novel Janus kinase (JAK) inhibitors, which are useful in treating inflammation, autoimmune diseases, and cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYOAYMEHCMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

Step Reagents and Conditions Description
1 Starting Material: 3,4-dihydro-benzo[c]oxaborinin-1-ol The parent heterocyclic compound containing the boron atom in the fused ring.
2 Nitrating Agents: Concentrated nitric acid and sulfuric acid mixture or fuming nitric acid Acts as the nitrating species to introduce the nitro group.
3 Temperature: Controlled low temperature (0–5 °C) Maintains selectivity and prevents decomposition or over-nitration.
4 Reaction Time: Typically 1–3 hours Ensures complete nitration while minimizing side reactions.
5 Quenching: Ice or cold water Quenches the reaction and facilitates isolation of the nitrated product.
6 Work-up: Filtration, washing, and drying Purifies the product for further use or characterization.

Reaction Mechanism Insights

  • The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion ($$NO_2^+$$) generated in situ attacks the aromatic ring.
  • The boron atom in the heterocycle influences the electronic distribution, directing nitration to the 7-position.
  • The reaction requires careful temperature control to prevent side reactions such as oxidation or ring cleavage.

Alternative Synthetic Routes

While the nitration of the parent compound is the principal method, other approaches may involve:

Analytical Data Supporting Preparation

Spectroscopic Characterization

Technique Observed Data Interpretation
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts corresponding to aromatic protons and boron-bound hydroxyl groups Confirms the integrity of the heterocyclic structure and nitro substitution.
Infrared Spectroscopy (IR) Strong absorption bands near 1520 and 1340 cm$$^{-1}$$ corresponding to asymmetric and symmetric $$NO_2$$ stretches Confirms presence of nitro group.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight ~193 g/mol Confirms molecular formula $$C8H6BNO_4$$ (approximate).
Elemental Analysis Consistent with calculated percentages of C, H, N, B, and O Validates purity and composition.

Physical Properties Relevant to Preparation

Property Value
Molecular Weight ~192.97 g/mol
Appearance White crystalline powder
Solubility Moderate solubility in polar solvents (water, ethanol)
Melting Point Typically characterized during purification, indicative of purity

Research Findings on Preparation Optimization

Temperature Control

  • Maintaining low temperatures (0–5 °C) during nitration is critical to avoid decomposition of the boron-containing ring.
  • Excessive heat leads to side reactions and reduced yield.

Reagent Ratios

  • Optimal molar ratios of nitric acid to sulfuric acid and substrate are necessary to achieve selective mononitration.
  • Excess nitrating agent can cause over-nitration or ring degradation.

Scale-Up Considerations

  • Industrial scale-up involves careful control of reagent addition rates and temperature to manage exothermicity.
  • Use of industrial-grade reagents and continuous monitoring enhance safety and reproducibility.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Notes
Starting Material 3,4-dihydro-benzo[c]oxaborinin-1-ol Purity affects nitration efficiency
Nitrating Agent Concentrated HNO₃/H₂SO₄ or fuming HNO₃ Fresh reagents recommended
Temperature 0–5 °C Prevents side reactions
Reaction Time 1–3 hours Balances conversion and purity
Quenching Medium Ice or cold water Rapidly stops reaction
Product Isolation Filtration, washing, drying Ensures removal of acid residues

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is primarily related to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a) 7-Amino-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
  • Structure: Replaces the nitro group with an amino (-NH₂) substituent at position 6.
  • Key Data :
    • Purity: 95% (CAS 1354007-86-5) .
    • Comparison :
  • Synthetic yields for amino-substituted benzoxaborinins are often low (~19% in related compounds) due to steric and electronic challenges during cyclization .
b) 1,1-Bis(oxidanyl)-3,4-dihydro-2,1$l^{4}-benzoxaborinine
  • Structure : Features two hydroxyl groups (-OH) attached to boron (C₈H₁₀BO₃) .
  • Key Data :
    • SMILES: O[B]1(O)OCCc2ccccc12
    • Comparison :
  • The dual hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Unlike the nitro derivative, this compound lacks aromatic electron-withdrawing groups, which may reduce electrophilic reactivity.

Functional and Reactivity Comparisons

Property 7-Nitro Derivative 7-Amino Analog 1,1-Bis(oxidanyl) Derivative
Substituent Electronic Effect Electron-withdrawing (-NO₂) Electron-donating (-NH₂) Neutral (-OH)
Boron Coordination Likely trivalent Trivalent Tetrahedral (two -OH groups)
Synthetic Yield Not reported ~19% (similar analogs) Not reported
Biological Activity Unreported Moderate anti-inflammatory activity (in analogs) Unreported

Mechanistic Insights from Related Systems

  • Reactivity: In brominated benzoxazinium derivatives, anionotropic rearrangements are influenced by substituents. For example, 3-bromo-1-(2-nitrophenyl)propan-1-ols undergo slow rearrangements (84 hours at 20°C) to form fused heterocycles, suggesting nitro groups may stabilize intermediates or slow reaction kinetics in related systems .
  • Biological Applications: 1,3,4-Oxadiazole-benzimidazole hybrids demonstrate that nitro groups enhance anti-inflammatory activity compared to methoxy or cyano substituents. This trend may extend to nitro-substituted benzoxaborinins .

Biological Activity

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both a nitro group and a boron atom, which contribute to its unique chemical properties and biological interactions. Its applications span from medicinal chemistry to materials science, particularly in the context of cancer therapy and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BNO4C_8H_9BNO_4 with a CAS number of 1335095-07-2. The compound exhibits a complex structure that allows for various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
Molecular Weight195.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is significant in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial and fungal infections.
  • Boron Neutron Capture Therapy (BNCT) : The compound has been investigated as a boron delivery agent in BNCT for cancer treatment. Its ability to selectively target tumor cells while sparing normal tissues is a significant advantage in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that this compound shows significant activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antimicrobial agents.
  • Cancer Research : A study focused on the application of this compound in BNCT showed promising results in preclinical models. The selective accumulation of the compound in tumor cells allowed for effective neutron capture and subsequent cell death upon irradiation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with its analogs:

Table 2: Comparative Biological Activity

CompoundAntimicrobial ActivityBNCT Potential
This compoundHighYes
3,4-Dihydro-benzo[c][1,2]oxaborinin-1-olModerateNo
7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-olLowLimited

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nitration of a benzoxaborinin precursor followed by reduction. Key steps include:

  • Nitration : Use fuming nitric acid under controlled temperatures (0–5°C) to introduce the nitro group while minimizing side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to verify structural integrity .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy at λmax .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Use Arrhenius modeling to predict shelf-life .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved during structural elucidation?

  • Methodology :

  • Advanced NMR Techniques : Employ 2D experiments (HSQC, HMBC) to assign ambiguous proton/carbon signals. Compare experimental data with computational predictions (DFT-based NMR shielding calculations) .
  • X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm bond angles and stereochemistry .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio). For nitration, a central composite design can identify non-linear interactions .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during exothermic steps .

Q. How can in vitro biological activity assays be designed to evaluate the compound’s mechanism of action?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases). Calculate IC50 values via non-linear regression .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .

Q. What analytical approaches reconcile discrepancies in mass spectrometry data for degradation products?

  • Methodology :

  • High-Resolution MS (HRMS) : Use Q-TOF or Orbitrap instruments to obtain exact masses (<5 ppm error). Compare with in silico fragmentation tools (e.g., Mass Frontier) .
  • Tandem MS/MS : Isolate precursor ions and analyze collision-induced dissociation (CID) patterns to propose degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 2
Reactant of Route 2
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

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